Benzyl 2-acetamido-3-hydroxyprop-2-enoate
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Overview
Description
Benzyl 2-acetamido-3-hydroxyprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, an acetamido group, and a hydroxyprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-3-hydroxyprop-2-enoate typically involves the esterification of 2-acetamido-3-hydroxyprop-2-enoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-acetamido-3-oxoprop-2-enoate.
Reduction: Formation of benzyl 2-acetamido-3-hydroxyprop-2-enol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-acetamido-3-hydroxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or altering its function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-acetamido-3-hydroxypropanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.
Benzyl 2-acetamido-3-hydroxybutanoate: Contains an additional carbon in the hydroxypropanoate chain.
Benzyl 2-acetamido-3-hydroxybenzoate: Features a benzene ring in place of the prop-2-enoate moiety.
Uniqueness
Benzyl 2-acetamido-3-hydroxyprop-2-enoate is unique due to the presence of the double bond in the prop-2-enoate moiety, which can confer distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
62005-50-9 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
benzyl 2-acetamido-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C12H13NO4/c1-9(15)13-11(7-14)12(16)17-8-10-5-3-2-4-6-10/h2-7,14H,8H2,1H3,(H,13,15) |
InChI Key |
XJQICCHFASFBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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